3-ethyl-N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
3-ethyl-N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound that belongs to the class of triazolopyridine sulfonamides
Properties
IUPAC Name |
3-ethyl-N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-4-19-12-14-21(15-13-19)28(17-20-10-8-18(3)9-11-20)31(29,30)22-7-6-16-27-23(5-2)25-26-24(22)27/h6-16H,4-5,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJKTNNBRVPKBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CN4C3=NN=C4CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyridine core, followed by the introduction of the sulfonamide group and subsequent alkylation to introduce the ethyl and methyl groups. Common reagents used in these reactions include sulfonyl chlorides, alkyl halides, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds within the [1,2,4]triazolo[4,3-a]pyridine class exhibit notable antimicrobial properties. A study demonstrated that derivatives of this class showed significant activity against various strains of bacteria and fungi. For instance, some derivatives were tested against Candida species and exhibited minimum inhibitory concentrations (MIC) lower than those of standard treatments like fluconazole .
Antimalarial Properties
In silico studies have identified 3-ethyl-N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide as a candidate for antimalarial drug development. Virtual screening methods targeting falcipain-2 led to the identification of several promising hits with IC50 values indicating potent activity against Plasmodium falciparum .
Anticancer Potential
The compound has also shown promise in anticancer applications. Research into similar triazole derivatives has indicated their ability to inhibit cancer cell proliferation. Studies suggest mechanisms involving the induction of apoptosis in cancer cells and disruption of cell cycle progression .
Case Studies
Mechanism of Action
The mechanism of action of 3-ethyl-N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-ethyl-N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide include other triazolopyridine sulfonamides with different substituents. Examples include:
- 3-ethyl-N-(4-ethylphenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- 3-ethyl-N-(4-ethylphenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-7-sulfonamide
Uniqueness
The uniqueness of this compound lies in its specific substituents and their positions on the triazolopyridine core
Biological Activity
3-ethyl-N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound belonging to the class of triazolo-pyridines, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It features a triazolo ring fused with a pyridine structure and a sulfonamide group, which is known to enhance biological activity through various mechanisms.
Antitumor Activity
The compound has shown promising antitumor activity across several cancer cell lines. In studies involving substituted triazolo[4,3-a]pyrimidines, compounds similar to this compound demonstrated significant inhibitory effects on cancer cell growth at concentrations as low as .
Case Study: Cancer Cell Lines
A comparative study evaluated the efficacy of various triazolo derivatives against human cancer cell lines. The results indicated that the aforementioned compound exhibited IC50 values comparable to established chemotherapeutic agents, suggesting its potential as a lead compound in drug development.
Antimalarial Activity
Recent research has highlighted the antimalarial properties of triazolo-pyridine derivatives. In vitro studies targeting Plasmodium falciparum showed that compounds with similar structures to this compound achieved IC50 values of 2.24 μM . This indicates a strong potential for development into effective antimalarial therapies.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with key enzymes involved in tumor progression and malaria parasite metabolism.
- Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting the cell cycle.
- Targeting Specific Pathways : The structure suggests potential interactions with signaling pathways critical for cancer cell survival and proliferation.
Data Table: Biological Activity Summary
Q & A
Q. Key Considerations :
- Purification often employs column chromatography (silica gel, dichloromethane/methanol gradients) or recrystallization from methanol/ethanol .
- Yields range from 60–90%, depending on steric hindrance during sulfonamide coupling .
Basic: Which spectroscopic and analytical techniques are critical for structural validation?
Essential methods include:
| Technique | Application | Example Data |
|---|---|---|
| ¹H/¹³C-NMR | Confirm substituent connectivity and regiochemistry | δ 8.09 (dd, J = 4.8 Hz, triazolo-H), δ 5.11 (s, -OCH₂Ph) |
| HRMS (ESI) | Verify molecular formula | Calculated: 334.1556 [M+H]⁺; Observed: 334.1553 |
| FTIR | Identify functional groups (e.g., sulfonamide S=O stretches) | Peaks at 1131 cm⁻¹ (sulfonamide) and 1596 cm⁻¹ (triazole ring) |
| XRPD/TGA-DSC | Assess crystallinity and thermal stability | Melting point: 573 K; ΔHfusion = 120 J/g |
Advanced: How can researchers optimize sulfonamide coupling yields when steric hindrance is observed?
Q. Methodological Adjustments :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility .
- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate coupling kinetics .
- Temperature Control : Gradual heating (40–60°C) minimizes side reactions like oxidation .
- Monitoring : Track reaction progress via TLC (SiO₂, CH₂Cl₂/MeOH 9:1) or in situ FTIR for S=O bond formation .
Case Study :
A 15% yield improvement was achieved by replacing THF with DMF and increasing reaction time to 24 hours for a bulky triazolo derivative .
Advanced: How to resolve discrepancies in crystallinity during polymorph screening?
Q. Strategies :
- XRPD Analysis : Compare diffraction patterns to distinguish polymorphs (e.g., differences in 2θ = 10–15° indicate lattice variations) .
- Solvent Engineering : Recrystallize from methanol/acetone mixtures (70:30) to favor thermodynamically stable forms .
- Thermodynamic Profiling : Use DSC to identify enantiotropic or monotropic transitions (e.g., endothermic peaks at 170–180°C) .
Example :
A study on a related sulfonamide revealed two polymorphs: Form I (needles, stable ≤150°C) and Form II (plates, metastable) .
Advanced: What in silico and in vitro methods validate this compound’s biological activity?
Q. Methodological Pipeline :
In Silico Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs) .
Enzyme Assays : Measure IC₅₀ values via fluorescence quenching (e.g., for PDE inhibitors) .
Cellular Uptake : Quantify intracellular concentrations using LC-MS/MS after 24-hour exposure .
Q. Data Interpretation :
- Contradictions between docking scores and experimental IC₅₀ may arise from solvation effects or protein flexibility.
- Validate with mutational analysis or SPR (surface plasmon resonance) .
Advanced: How to analyze regioselectivity in triazolo-pyridine ring formation?
Q. Mechanistic Insights :
- Electronic Effects : Electron-withdrawing groups (e.g., sulfonamide) direct cyclization to the less hindered position .
- Steric Control : Bulky substituents (e.g., 4-ethylphenyl) favor triazolo formation at the 1,2,4-position .
Q. Experimental Validation :
- Compare ¹H-NMR shifts of regioisomers (e.g., δ 8.09 vs. δ 7.95 for triazolo-H) .
- Use NOESY to confirm spatial proximity of substituents .
Advanced: What are the stability challenges under physiological conditions?
Q. Degradation Pathways :
- Hydrolysis : Sulfonamide bonds may cleave at pH < 3 or pH > 10 .
- Oxidation : Triazolo rings degrade in the presence of ROS (reactive oxygen species) .
Q. Mitigation Strategies :
- Formulation : Use enteric coatings to protect against gastric pH .
- Antioxidants : Add ascorbic acid (0.1% w/w) to buffer solutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
